alpha-Azido-omega-hydroxy icosa(ethylene glycol)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

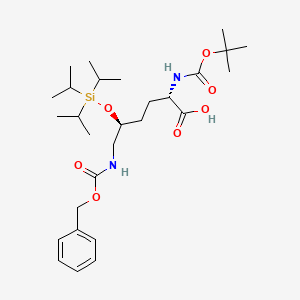

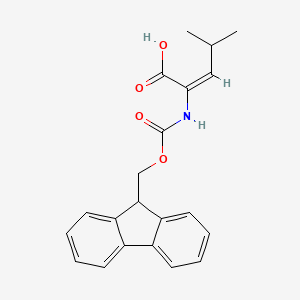

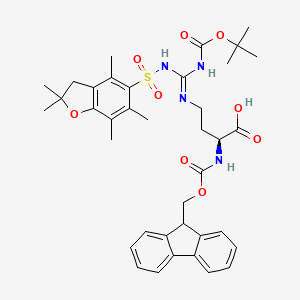

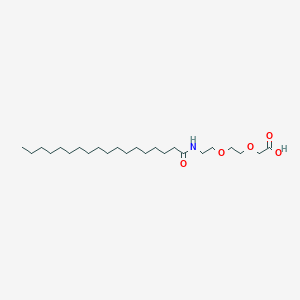

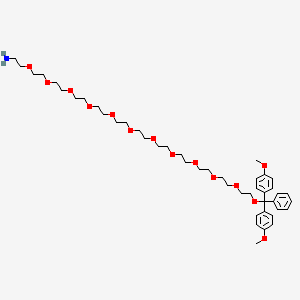

Alpha-Azido-omega-hydroxy icosa(ethylene glycol), also known as N3-PEG(20)-OH, is a laboratory chemical with the CAS No: 1637297-21-2 . It is used in the manufacture of substances .

Physical and Chemical Properties The sum formula of alpha-Azido-omega-hydroxy icosa(ethylene glycol) is C40H81N3O20 and it has a molecular weight of 924.1 g/mol .

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Biodegradation

The environmental fate, effects, and potential risks of ethylene glycol, a component of alpha-Azido-omega-hydroxy icosa(ethylene glycol), have been extensively studied. It has been observed that ethylene glycol undergoes rapid biodegradation in both aerobic and anaerobic conditions. It is not persistent in air, surface water, soil, or groundwater and is practically non-toxic to aquatic organisms. The compound does not bioaccumulate in aquatic organisms, indicating a relatively low environmental impact (Staples et al., 2001).

Application in Nanomedicine and Bioconjugation

Poly(ethylene glycol) (PEG), a related compound, is widely used in nanomedicine and bioconjugation due to its ability to prolong blood circulation time and improve drug efficacy. PEGylation, the process of conjugating PEG to molecules, has been a standard technique for decades. However, concerns about PEG immunogenicity have been raised, leading to the formation of anti-PEG antibodies in some patients. This has highlighted the importance of developing alternative polymers to PEG for these applications (Thai Thanh Hoang Thi et al., 2020).

Role in Pervaporation Membranes

Ethylene glycol is a crucial reagent in various industries, including the manufacture of polyester and antifreeze. The pervaporation process, which uses membranes for the separation of organic and aqueous–organic solutions, is an economical and environmentally friendly technology. Recent advancements in the pervaporation of ethylene glycol-containing mixtures have shown significant potential. Membrane modification techniques such as treatment with organic solvents, introduction of non-volatile additives, and heat treatment have been explored to enhance the separation selectivity and performance of pervaporation membranes (Rostovtseva et al., 2022).

Safety Evaluation in Cosmetic Use

Polyethylene glycols and their derivatives, due to their hydrophilic nature, are commonly used in cosmetic products as surfactants, emulsifiers, cleansing agents, and skin conditioners. The safety of various PEG compounds, including PEG/PPG-17/6 copolymer and PEG-40 hydrogenated castor oil, has been extensively evaluated. These compounds are considered safe for use in cosmetics up to certain concentrations (Jang et al., 2015).

Thermal Management and Energy Applications

Ethylene glycol-based nanofluids have demonstrated significantly higher thermal conductivity and convective heat transfer characteristics compared to their base fluids. This enhanced thermal performance makes them suitable for energy harvesting, storage, and advanced cooling applications (Murshed & Castro, 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

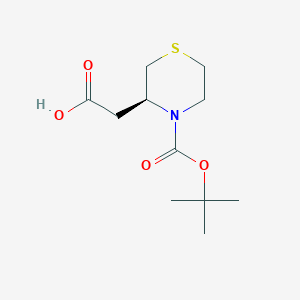

Azido-PEG20-alcohol is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are molecules designed to degrade specific proteins within cells . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . Therefore, the primary targets of Azido-PEG20-alcohol are the proteins that are intended to be degraded by the PROTAC .

Mode of Action

Azido-PEG20-alcohol contains an azide group that can react with molecules containing alkyne groups via a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) to yield a stable triazole linkage . This reaction is a type of click chemistry, which refers to a group of reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high yields of product . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The primary biochemical pathway involved in the action of Azido-PEG20-alcohol is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By acting as a linker in PROTAC molecules, Azido-PEG20-alcohol enables the selective degradation of target proteins .

Pharmacokinetics

As a peg-based compound, it is known to have increased solubility in aqueous media due to the hydrophilic peg spacer .

Result of Action

The primary result of the action of Azido-PEG20-alcohol is the selective degradation of target proteins within cells . This is achieved through its role as a linker in PROTAC molecules, which exploit the ubiquitin-proteasome system to degrade specific proteins .

Action Environment

The action, efficacy, and stability of Azido-PEG20-alcohol can be influenced by various environmental factors. For instance, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne cycloaddition reaction . Additionally, the pH, temperature, and presence of other reactive species can potentially impact the reactivity and stability of Azido-PEG20-alcohol.

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H81N3O20/c41-43-42-1-3-45-5-7-47-9-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-33-35-61-37-39-63-40-38-62-36-34-60-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-10-48-8-6-46-4-2-44/h44H,1-40H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLHZVCZJNPUMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H81N3O20 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

924.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Amino-PEG(4)-[PEG(12)-OMe]3](/img/structure/B6363003.png)